N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline
Overview
Description
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline is a compound that has been studied extensively in recent years. It is a synthetic compound that has a variety of applications in scientific research, including biochemical and physiological effects.
Scientific Research Applications
Environmental Impact and Behavior
Research on parabens, which share a structural resemblance to the chemical due to their phenolic nature, has highlighted concerns about their presence in aquatic environments. Parabens, like potentially N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline, may act as weak endocrine disruptors. Despite efficient wastewater treatment processes, these compounds persist at low levels in effluents and can accumulate in surface waters and sediments. Their ubiquity raises questions about continuous environmental exposure and necessitates further studies on their long-term effects on aquatic ecosystems (Haman et al., 2015).
Potential for Bioaccumulation and Toxicity
2,4-Di-tert-butylphenol and its analogs, related to the compound of interest through their phenolic and alkylated structures, demonstrate significant biological activity. These compounds are produced by various organisms and have been studied for their natural occurrence and bioactivities. The presence of such compounds in numerous species and their potent toxicity against a wide range of organisms highlight the critical need to understand the environmental and health implications of related synthetic compounds, including their potential bioaccumulation and ecological impacts (Zhao et al., 2020).
Sorption and Environmental Fate
Understanding the sorption behavior of related compounds, such as phthalates and bisphenol A, is essential for predicting the environmental fate of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline. Phthalates, for example, are widely used as plasticizers and have raised concerns due to their potential health effects and persistence in the environment. Studies focusing on the mechanisms of sorption to soil and other substrates can inform remediation strategies and risk assessments for similar compounds (Werner et al., 2012).
Antioxidant Capacity and Chemical Reactions
The antioxidant capacity of phenolic compounds, including potential reactions and pathways of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline, can be explored through assays like the ABTS/PP decolorization assay. Such studies contribute to our understanding of the antioxidant potential and chemical behavior of phenolic antioxidants in various systems, offering insights into their applicability in industrial and environmental contexts (Ilyasov et al., 2020).
properties
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)ethyl]-3,4-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-5-15(2)19-8-6-7-9-20(19)22-13-12-21-18-11-10-16(3)17(4)14-18/h6-11,14-15,21H,5,12-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCZJQPEDPQOPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCNC2=CC(=C(C=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.